Ranitidine-N-oxide (I) is a major metabolite of the drug Ranitidine. [] It is formed via the N-oxidation of the ranitidine molecule, primarily by the enzyme flavin-containing monooxygenase 3 (FMO3) in the liver. [, ] Ranitidine-N-oxide serves as a valuable tool in scientific research, particularly in the fields of drug metabolism and pharmacogenetics. Its formation and excretion are used to investigate individual variations in FMO3 activity, which can influence drug response and potential adverse effects. [, ]
Ranitidine-N-oxide can be classified under the broader category of pharmaceutical compounds, specifically as an oxidative metabolite of ranitidine. It is important to note that ranitidine has faced scrutiny due to contamination with N-nitrosodimethylamine, leading to its withdrawal from many markets. The chemical structure of ranitidine-N-oxide includes an additional oxygen atom bonded to the nitrogen atom of the original ranitidine molecule, altering its pharmacological properties and metabolism.
Ranitidine-N-oxide can be synthesized through various oxidation methods. The most common methods include:
The molecular structure of ranitidine-N-oxide can be described as follows:
Common techniques for analyzing the molecular structure include:
Ranitidine-N-oxide can participate in several chemical reactions, primarily involving its oxidized nitrogen atom:
Research indicates that metabolites like ranitidine-N-oxide may contribute differently to therapeutic effects or side effects compared to their parent compounds. Studies have shown that oxidative metabolites can influence drug efficacy and safety profiles.
Key physical and chemical properties of ranitidine-N-oxide include:
Properties can be assessed using techniques such as:
Ranitidine-N-oxide has potential applications in various fields:
Understanding the behavior of ranitidine-N-oxide contributes valuable insights into drug metabolism and safety, especially given the controversies surrounding nitrosamine contamination in pharmaceuticals.
Ranitidine undergoes extensive hepatic oxidation primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, with FMO3 identified as the principal isoform responsible for N-oxide formation in humans. Recombinant enzyme studies demonstrate that human FMO3 exhibits exceptional catalytic efficiency for ranitidine N-oxidation, producing 2180 pmol·min⁻¹·nmol⁻¹ FMO of ranitidine N-oxide—significantly higher than other FMO isoforms. For comparison, FMO1 generates only 39 pmol·min⁻¹·nmol⁻¹ FMO, while FMO2 and FMO5 produce negligible amounts (79 and 4 pmol·min⁻¹·nmol⁻¹ FMO, respectively) [4] [5]. This metabolic predominance aligns with FMO3's status as the major FMO isoform in adult human liver, constituting approximately 80% of total hepatic FMO content.
The reaction mechanism involves FMO3-mediated oxygen transfer from the flavin hydroperoxide intermediate (FAD-OOH) to ranitidine's tertiary dimethylamino group. This process generates the polar N-oxide metabolite while regenerating oxidized FAD. The high efficiency of this reaction is evidenced by in vitro studies where human liver microsomes converted 66-76% of ranitidine to its N-oxide metabolite [5]. Notably, ranitidine N-oxidation demonstrates strict stereoselectivity, with FMO3 exclusively producing the (E)-isomer due to substrate orientation constraints within the enzyme's active site. The metabolic significance of this pathway is further highlighted by clinical observations that urinary ranitidine N-oxide serves as a reliable in vivo probe for hepatic FMO3 activity [4] [5].
Table 1: Enzymatic Efficiency of Human FMO Isozymes in Ranitidine Oxidation
FMO Isoform | Tissue Expression | Ranitidine N-Oxide (pmol·min⁻¹·nmol⁻¹ FMO) | Ranitidine S-Oxide (pmol·min⁻¹·nmol⁻¹ FMO) |
---|---|---|---|
FMO3 | Adult liver (primary) | 2180 | 580 |
FMO1 | Kidney (primary) | 39 | 45 |
FMO2 | Lung, liver (low) | 79 | 0 |
FMO5 | Liver, kidney (low) | 4 | 280 |
While FMO3 dominates ranitidine N-oxidation, cytochrome P450 (CYP) enzymes contribute significantly to alternative metabolic pathways, particularly N-demethylation. Human liver microsomes produce desmethylranitidine (12-16% of total metabolites) through CYP-mediated oxidative dealkylation. This reaction involves initial hydroxylation at the α-carbon adjacent to the dimethylamino nitrogen, followed by spontaneous cleavage to yield formaldehyde and the secondary amine metabolite [4] [5]. Specific inhibition studies using chemical inhibitors demonstrate that CYP2C19, CYP1A2, and CYP2D6 isoforms collectively mediate ranitidine demethylation:
Unlike the oxygen transfer mechanism of FMOs, CYPs utilize a radical-mediated hydrogen abstraction pathway for N-dealkylation. This mechanistic difference explains why recombinant FMO systems produce no detectable desmethylranitidine despite robust N-oxidation activity [4]. The competitive relationship between N-oxidation and N-demethylation has clinical implications, as demonstrated by in vitro studies showing that metiamazole (selective FMO inhibitor) decreases N-oxidation by 96-97% while increasing N-demethylation proportionally [5]. Furthermore, nitric oxide (NO) introduces regulatory complexity through post-translational modification of FMO3. Hepatic inflammation elevates NO levels, leading to S-nitrosylation of FMO3's cysteine residues, which inhibits ranitidine N-oxidation by 84.9% without equivalent reduction in enzyme expression. This inhibition is reversible upon treatment with sulfhydryl-reducing agents like dithiothreitol (DTT) or ascorbate [8].
Beyond enzymatic transformations, ranitidine undergoes spontaneous autoxidation in solid and solution states, generating N-oxide alongside potentially hazardous byproducts. This pathway gains pharmaceutical significance due to its connection to N-nitrosodimethylamine (NDMA) formation—a potent carcinogen that prompted global ranitidine recalls. The autoxidation mechanism involves three sequential stages:
Environmental catalysts substantially accelerate these reactions. Atmospheric oxygen drives the initial oxidation, while heat (>40°C), humidity (>75% RH), and light exposure promote radical formation and degradation kinetics. Notably, liberated nitrite ions undergo complex transformations in pharmaceutical formulations, converting to gaseous nitrosating agents like nitrosyl chloride (NOCl). This compound subsequently reacts with DMA to form NDMA through N-nitrosation [1] [6].
Table 2: Environmental Catalysts of Ranitidine Autoxidation and Resulting Products
Catalyst | Reaction Site | Primary Product | Secondary Reaction |
---|---|---|---|
Oxygen | Dimethylamino group | Tertiary amine radical cation | Nitrite liberation |
Nitrite ions | Nitromethylene group | Nitrosyl chloride (NOCl) | NDMA formation with DMA |
Heat (40°C) | Backbone cleavage | Dimethylamine (DMA) | Nitrosation to NDMA |
Humidity (>75% RH) | Crystal lattice | Structural degradation | Enhanced nitrite/DMA release |
Pharmaceutical mitigation strategies exploit the oxygen dependence of autoxidation. Spray-dried co-precipitation with oxygen-scavenging excipients like mannitol and dextrin creates physical barriers against atmospheric oxygen. Formulations containing 50-60% mannitol reduce ranitidine degradation to 88.5% after one month at 40°C/75% RH (versus 72.4% in native ranitidine), concurrently suppressing NDMA formation by 73% [6]. Ferulic acid (1.25 wt%) provides additional protection through radical scavenging and nitrite complexation, demonstrating ranitidine's inherent antioxidant capacity observed in in vitro models where it inhibits protein glycoxidation by scavenging hydroxyl radicals and binding transition metal ions [6] [7]. These stabilization approaches validate the autoxidation mechanism while offering practical interventions against degradant formation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7